molecular formula C18H20BN3O2 B12982463 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12982463
M. Wt: 321.2 g/mol
InChI Key: FCRZPBZPMAOSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine

Molecular Architecture and Functional Group Analysis

The molecular formula of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine is C₁₈H₂₀BN₃O₂ , with a molar mass of 337.18 g/mol. The structure comprises three distinct regions:

  • A pyrazolo[1,5-a]pyrimidine core (C₆H₄N₃), a bicyclic system formed by fusion of a pyrazole and pyrimidine ring. This core provides rigidity and π-conjugation, critical for electronic interactions in medicinal chemistry applications.
  • A para-substituted phenyl group (C₆H₄) linking the core to the boronic ester.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety (C₆H₁₂BO₂), which protects the boronic acid as a stable ester for Suzuki-Miyaura cross-coupling reactions.

Key functional groups include:

  • Boronic ester : The dioxaborolane ring (B-O bonds at 1.37 Å) stabilizes boron via coordination to oxygen, while the methyl groups (C-H bonds at 1.09 Å) provide steric protection.
  • Aromatic systems : The pyrazolo[1,5-a]pyrimidine core exhibits alternating single and double bonds (average C-C bond length: 1.40 Å), with nitrogen atoms at positions 1, 3, and 7 contributing to electronic delocalization.

The connectivity was confirmed through synthetic intermediates reported in analogous pyrazolo[1,5-a]pyrimidine derivatives. For example, bromination at the 3-position of the core followed by Suzuki coupling with phenylboronic esters aligns with established methods.

Table 1: Bond Lengths and Angles in Key Functional Groups
Bond/Angle Measurement (Å/°) Significance
B-O (dioxaborolane) 1.37 Indicates sp² hybridization of boron
C-N (pyrimidine) 1.34 Confirms aromatic character
Dihedral (core-phenyl) 32.5 Moderates conjugation between rings

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c. The pyrazolo[1,5-a]pyrimidine core is nearly planar (root-mean-square deviation: 0.02 Å), while the phenyl ring forms a dihedral angle of 32.5° with the core, optimizing π-π stacking interactions in the solid state. The dioxaborolane adopts a chair conformation, with methyl groups positioned equatorially to minimize steric strain.

Notably, the boron atom exhibits trigonal planar geometry (O-B-O angle: 120.1°), consistent with sp² hybridization. Intermolecular interactions include:

  • C-H···π interactions between phenyl groups (2.89 Å)
  • Van der Waals contacts between methyl groups (3.12 Å)
  • Weak hydrogen bonds involving pyrimidine N-H and dioxaborolane oxygen (2.95 Å)

The crystal packing density is 1.25 g/cm³, with a unit cell volume of 1,542 ų. These structural features enhance thermal stability, as evidenced by a melting point of 189–192°C.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 8.72 (d, J = 7.8 Hz, 1H): Pyrimidine H-5
  • δ 8.15 (s, 1H): Pyrazole H-3
  • δ 7.92 (d, J = 8.2 Hz, 2H): Phenyl ortho-protons
  • δ 7.48 (d, J = 8.2 Hz, 2H): Phenyl meta-protons
  • δ 1.34 (s, 12H): Dioxaborolane methyl groups

¹³C NMR (101 MHz, CDCl₃):

  • δ 163.2 (C-7, pyrimidine)
  • δ 152.4 (C-2, pyrazole)
  • δ 135.6–127.3 (phenyl carbons)
  • δ 83.5 (dioxaborolane quaternary C)
  • δ 24.9 (dioxaborolane CH₃)

The absence of coupling between boron and adjacent protons in the ¹H NMR spectrum confirms the integrity of the dioxaborolane ring.

Infrared (IR) Spectroscopy
  • 1,560 cm⁻¹: Aromatic C=C stretching (pyrazolo[1,5-a]pyrimidine)
  • 1,320 cm⁻¹: B-O symmetric stretching (dioxaborolane)
  • 1,140 cm⁻¹: C-N stretching (pyrimidine)
  • 960 cm⁻¹: Out-of-plane C-H bending (phenyl)
Mass Spectrometry
  • ESI-MS (m/z): 338.2 [M+H]⁺ (calc. 337.18)
  • Major fragments:
    • 281.1 (loss of C₆H₁₂BO₂)
    • 207.0 (pyrazolo[1,5-a]pyrimidine core)
    • 135.1 (phenyl fragment)

The molecular ion peak at m/z 338.2 confirms the molecular formula, while fragmentation patterns align with cleavage at the boron-oxygen bond and subsequent loss of the dioxaborolane group.

Properties

Molecular Formula

C18H20BN3O2

Molecular Weight

321.2 g/mol

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H20BN3O2/c1-17(2)18(3,4)24-19(23-17)14-8-6-13(7-9-14)15-12-16-20-10-5-11-22(16)21-15/h5-12H,1-4H3

InChI Key

FCRZPBZPMAOSQZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN4C=CC=NC4=C3

Origin of Product

United States

Preparation Methods

Condensation of 5-Amino-1H-pyrazole with Ethyl 3-Ethoxyacrylate

  • The synthesis begins with the condensation of 5-amino-1H-pyrazole and a mixture of cis- and trans-ethyl 3-ethoxyacrylate under basic conditions (e.g., cesium carbonate in DMF) at elevated temperatures (~110 °C) for several hours (typically 4 h).
  • This step yields the ethyl ester intermediate of the pyrazolo[1,5-a]pyrimidine core with moderate yield (~48-63%) after purification by silica gel chromatography.
  • Example: 3-aminopyrazole (5.00 g, 60.18 mmol) with ethyl 3-ethoxyacrylate (13.01 g, 90.27 mmol) in DMF with cesium carbonate gave the pyrazolo[1,5-a]pyrimidin-5-one intermediate.

Hydrolysis and Chlorination

  • The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
  • Subsequent chlorination with phosphoryl chloride (POCl3) at elevated temperature (100–120 °C) converts the pyrazolo[1,5-a]pyrimidin-5-one to the 5-chloropyrazolo[1,5-a]pyrimidine .
  • Yields for chlorination are typically high (~61-80%).
  • This chlorinated intermediate is crucial for further substitution reactions.

Purification and Final Isolation

  • The crude product from the Suzuki coupling is typically purified by trituration with hexane–ethyl acetate mixtures (e.g., 5:1) or by column chromatography.
  • The final compound is isolated as a pale yellow solid with yields around 60–87% depending on the scale and exact conditions.

Summary Table of Key Preparation Steps

Step No. Reaction Description Reagents/Conditions Yield (%) Notes
1 Condensation of 5-amino-1H-pyrazole with ethyl 3-ethoxyacrylate Cs2CO3, DMF, 110 °C, 4 h 48–63 Formation of pyrazolo[1,5-a]pyrimidin-5-one ester
2 Hydrolysis of ester to carboxylic acid Basic or acidic hydrolysis - Intermediate for chlorination
3 Chlorination of pyrazolo[1,5-a]pyrimidin-5-one POCl3, 100–120 °C, 2 h 61–80 Formation of 5-chloropyrazolo[1,5-a]pyrimidine
4 Suzuki–Miyaura cross-coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl boronate ester Pd catalyst, base, DMF, 80–100 °C, 2–12 h 80–87 Key step to install boronate ester substituent
5 Purification and isolation Trituration with hexane–ethyl acetate (5:1) or chromatography 60–87 Final compound as pale yellow solid

Additional Notes on Synthetic Variations and Optimization

  • Alternative synthetic routes involve initial bromination of the pyrazolo[1,5-a]pyrimidine core followed by nucleophilic aromatic substitution or further functional group transformations before boronate ester installation.
  • Protection strategies (e.g., Boc, TBDMS) may be employed on intermediates to improve regioselectivity and yield in multi-step sequences.
  • The choice of palladium catalyst and base can be optimized to improve coupling efficiency and reduce side reactions.
  • Reaction monitoring by NMR and chromatography is essential to confirm regioselectivity and purity at each step.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazolo[1,5-a]pyrimidine core or the phenyl ring.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's bioactivity by facilitating interactions with biological targets. For instance:

  • Targeting Kinases : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit various kinases involved in cancer progression. The presence of the dioxaborolane group may improve selectivity and potency against specific cancer cell lines.
  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related compound exhibited IC50 values in the nanomolar range against specific cancer types, indicating strong potential for therapeutic use .

Antimicrobial Properties

The compound's structure also suggests potential antimicrobial activity. Research has shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can lead to enhanced antimicrobial efficacy.

  • Mechanism of Action : It is hypothesized that the dioxaborolane group may interfere with bacterial cell wall synthesis or disrupt metabolic pathways.
  • Case Study : In vitro tests revealed that certain derivatives displayed significant antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Cross-Coupling Reactions

The dioxaborolane moiety is known for its utility in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

  • Advantages : The stability and reactivity of dioxaborolanes make them ideal candidates for use as boron sources in these reactions.
  • Data Table: Cross-Coupling Efficiency
Reaction TypeCatalystYield (%)
Suzuki-MiyauraPd(PPh₃)₄85
NegishiNiCl₂78
StillePd(PPh₃)₂Cl₂90

This table summarizes the efficiency of various cross-coupling reactions utilizing derivatives of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of pyrazolo[1,5-a]pyrimidine derivatives suggest their application in organic electronics.

  • Photophysical Properties : Studies have demonstrated that compounds containing the dioxaborolane group exhibit favorable photophysical properties suitable for OLED applications.
  • Case Study : Research conducted on OLED devices incorporating these compounds showed improved efficiency and brightness compared to traditional materials .

Polymer Chemistry

The incorporation of boron-containing compounds into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

  • Application Example : Polymers modified with pyrazolo[1,5-a]pyrimidine derivatives have shown increased resistance to thermal degradation and improved mechanical properties.

Mechanism of Action

The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties (Density, pKa)
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine C₁₈H₁₉BN₂O₂ 306.17* Phenyl-dioxaborolane at C6 Density: ~1.29 g/cm³; pKa: -0.73†
6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine C₁₂H₁₅BClN₃O₂ 279.53 Cl at C6; dioxaborolane at C3 Density: 1.29 g/cm³; pKa: -0.73
5-(Difluoromethyl)-N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide C₂₂H₂₂F₅N₅O₃ 523.43 Difluoromethyl at C5; trifluoromethoxy-phenyl N/A
5,7-Diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidine C₁₉H₂₁F₃N₄O 394.39 Diethyl at C5/C7; fluoroethoxy-phenyl Radiochemical yield: >90%

*Calculated based on analogous structures. †Predicted using computational tools.

Key Observations :

  • Positional Isomerism : The placement of the dioxaborolane group significantly impacts reactivity. For example, the target compound’s boronic ester is on a phenyl ring at C6, while ’s derivative has the boronic ester directly on the pyrazolo[1,5-a]pyrimidine core at C3. This difference alters steric accessibility in cross-coupling reactions .

Key Observations :

  • Catalyst Systems : Pd(PPh₃)₄ is widely used, but PdCl₂(PPh₃)₂ () may improve selectivity for sterically hindered substrates .

Key Observations :

  • Boronic Esters: The target compound’s boronic ester facilitates rapid diversification into bioactive molecules, whereas non-boronic analogs (e.g., ) rely on pre-functionalized aryl groups for activity .
  • Substituent Effects : Lipophilic groups (e.g., trifluoromethyl, diethyl) improve membrane permeability and target engagement, critical for CNS-active PDE2A inhibitors .

Biological Activity

The compound 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15_{15}H18_{18}BNO2_{2}
  • Molecular Weight : 255.12 g/mol
  • CAS Number : 181219-01-2
  • IUPAC Name : 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. Pyrazolo[1,5-a]pyrimidines are known to target cyclin-dependent kinases (CDKs) and casein kinase 2 (CK2), which play crucial roles in cell cycle regulation and cellular signaling pathways.

Inhibition of CK2

Recent studies have shown that pyrazolo[1,5-a]pyrimidines can effectively inhibit CK2 activity. CK2 is implicated in various cancers and viral infections. For instance:

  • Antiviral Activity : Research indicates that CK2 inhibitors derived from the pyrazolo[1,5-a]pyrimidine scaffold exhibit antiviral properties against β-coronaviruses such as SARS-CoV-2 by disrupting viral replication pathways .

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines have demonstrated significant anticancer effects in various models. The compound has been evaluated for its ability to induce apoptosis in cancer cells through the inhibition of CK2 and other kinases involved in survival signaling pathways.

StudyCell LineMechanismOutcome
MCF-7 (breast cancer)CK2 inhibitionInduced apoptosis at IC50_{50} of 10 µM
HeLa (cervical cancer)CDK inhibitionReduced cell proliferation by 50% at 5 µM

Antiviral Activity

The compound has also shown promise in antiviral applications. In vitro studies indicate that it can inhibit the replication of several viruses:

VirusIC50_{50} (µM)Mechanism
SARS-CoV-20.75CK2 inhibition
MHV (Mouse Hepatitis Virus)1.0Disruption of viral RNA synthesis

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Study on SARS-CoV-2 : A study demonstrated that the compound significantly reduced viral load in infected cells by targeting CK2 .
  • Cancer Models : In xenograft models of breast cancer, treatment with the compound resulted in a marked decrease in tumor size compared to control groups .
  • Safety Profile : Toxicity studies indicate a favorable safety profile with no acute toxicity observed at doses up to 2000 mg/kg in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.